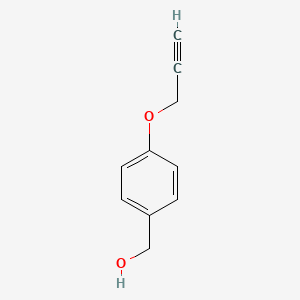

(4-Prop-2-ynyloxy-phenyl)-methanol

Übersicht

Beschreibung

“(4-Prop-2-ynyloxy-phenyl)-methanol” is a chemical compound that has been mentioned in various scientific studies . It is used as a precursor or intermediate in the synthesis of other complex molecules .

Synthesis Analysis

The synthesis of compounds involving “(4-Prop-2-ynyloxy-phenyl)-methanol” typically involves reactions with other organic compounds. For instance, one study describes a reaction involving 1-[4-(prop-2-ynyloxy)phenyl]ethanone in ethanol, which was added slowly to alcoholic potassium hydroxide .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

(4-Prop-2-ynyloxy-phenyl)-methanol , a compound with versatile applications in scientific research, has been studied for its synthesis and structural properties. For instance, Wang Yong-jian (2010) described the synthesis and crystal structure of a similar compound, 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, detailing its structural conformation and molecular interactions using analytical techniques like NMR and X-ray diffraction. This research contributes to understanding the structural nuances and synthesis pathways of compounds related to (4-Prop-2-ynyloxy-phenyl)-methanol, offering a foundation for further exploration in various scientific fields Wang Yong-jian, 2010.

Molecular Structure and Solubility

The effect of molecular structure changes on crystal structure and solubility has been a subject of scientific inquiry. T. Hara et al. (2009) examined how modifications in the molecular structure of certain esters influence their crystal structure and solubility. Although the research focuses on different esters, it provides valuable insights into the relationship between molecular structure changes and their physical properties, which can be relevant for understanding compounds like (4-Prop-2-ynyloxy-phenyl)-methanol T. Hara et al., 2009.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes such as janus tyrosine kinase 3 (jak3) . JAK3 is a cytoplasmic tyrosine kinase involved in immune system activation and cytokine signaling .

Mode of Action

For instance, R438, a compound with a similar structure, is a selective JAK3 inhibitor prodrug . It is converted to its active metabolite R333, which inhibits JAK3, thereby affecting immune system activation and cytokine signaling .

Biochemical Pathways

Jak3 inhibitors like r438 have been reported to impede the development of cd8 memory cells by attenuating the interleukin 7 (il7) and interleukin 15 (il-15) pathways . This makes them promising drugs for the treatment of autoimmune disorders .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied .

Result of Action

Similar compounds have been reported to have significant effects on immune system activation and cytokine signaling .

Eigenschaften

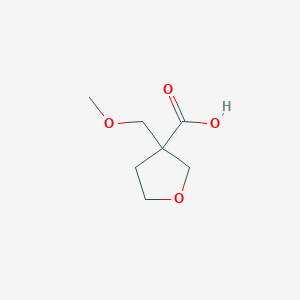

IUPAC Name |

(4-prop-2-ynoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHDWENGPCIVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B2609310.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609312.png)

![2-(3-Bicyclo[3.1.0]hex-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)

![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)

![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)